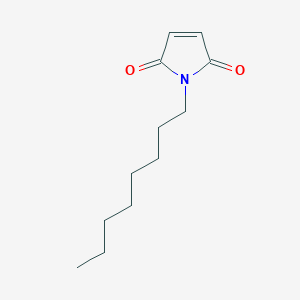

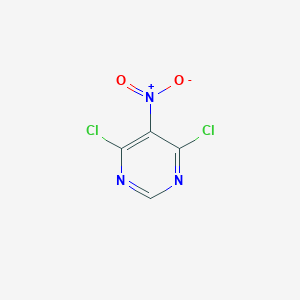

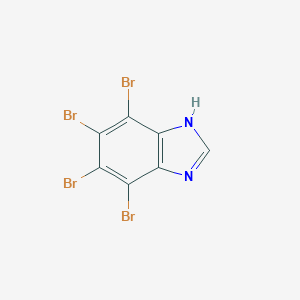

![molecular formula C20H18N2O4 B016200 (1S,3R)-甲基-1,2,3,4-四氢-1-(3,4-亚甲二氧苯基)-9H-吡啶并[3,4-b]吲哚-3-羧酸酯 CAS No. 171596-42-2](/img/structure/B16200.png)

(1S,3R)-甲基-1,2,3,4-四氢-1-(3,4-亚甲二氧苯基)-9H-吡啶并[3,4-b]吲哚-3-羧酸酯

描述

Synthesis Analysis

The synthesis of related pyrido[3,4-b]indole compounds involves multi-step chemical processes, starting from simple precursors like ethyl indole-2-aldehyde and progressing through strategic functional group modifications and cyclizations. Key steps often include N-phenylation, elongation of substituents, and construction of the pyridine nucleus to ensure proper nitrogen substitution. These syntheses can yield various derivatives, showcasing the versatility and complexity of synthetic strategies in this chemical space (Murakami et al., 2010).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of pyrido[3,4-b]indole derivatives, revealing their crystalline forms, molecular conformations, and intermolecular interactions. Such analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of these molecules (Hu et al., 2018).

Chemical Reactions and Properties

Pyrido[3,4-b]indole compounds participate in various chemical reactions, including intramolecular cyclizations and interactions with different reagents, leading to a wide array of functionalized derivatives. These reactions are influenced by the compound’s structure, particularly the positions of substituents, which can dictate reactivity and the types of chemical transformations possible (Kodato et al., 2004).

Physical Properties Analysis

The physical properties of pyrido[3,4-b]indole derivatives, such as solubility, melting points, and crystalline forms, are determined by their molecular structure. These properties are essential for predicting the compound’s behavior in different environments and for its formulation in potential applications (Rodríguez & Gil-Lopetegui, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for forming derivatives, are crucial for understanding how pyrido[3,4-b]indole compounds can be utilized and modified for various purposes. Studies on their reactions with different functional groups and conditions help in mapping out their chemical versatility and reactivity profiles (Srivastava et al., 1999).

科学研究应用

镇静特性: 已报道该化合物的衍生物 1,2,3,4-四氢-9H-吡啶并-[3,4-b]-吲哚具有镇静特性。它的合成是从 3-吲哚乙醛和色胺中以 16% 的总收率实现的 (Oliveira & Koike, 2003)。

抗氧化和细胞毒性特性: 与查询化合物密切相关的 6-甲氧基四氢-β-咔啉衍生物表现出中等抗氧化特性。然而,这些衍生物在有效的抗氧化浓度下也显示出轻微的毒性 (Goh 等人,2015)。

合成方法: 1,2,3,4-四氢-(9H)-吡啶并[3,4-b]吲哚衍生物的合成(在结构上与查询化合物相关)可以通过一锅缩合过程实现,该过程涉及色胺和环烷酮在聚磷酸酯存在下的反应 (Rodríguez & Gil-Lopetegui, 1993)。

质谱应用: 结构相似的 β-咔啉是有效的 MALDI 基质,用于分析各种生化物质,例如环状和非环状寡糖、高分子量蛋白质和硫酸化糖,无论是在正模式还是负模式下 (Nonami 等人,1998)。

药用应用: 已将一种相关化合物 7-羟基-2-(4-苯基丁基)-1,2,3,4-四氢吡啶并-[3,4-b]吲哚鉴定为 N-甲基-D-天冬氨酸 NR1A/2B 亚型的有效拮抗剂,表明在药用应用中具有潜力 (Tamiz 等人,1999)。

抗丝虫病活性: 发现具有 1 位和 3 位特定取代的 β-咔啉能增强抗丝虫病活性,特别是对 Acanthoeilonema viteae,表明在抗丝虫病化学治疗中具有潜在用途 (Srivastava 等人,1999)。

手性分析: 已开发出一种手性高效液相色谱法,用于同时测定该化合物关键中间体中的非对映异构和对映异构杂质,这对于他达拉非的合成至关重要 (Yu 等人,2012)。

作用机制

Target of Action

The primary target of this compound is Glutathione Peroxidase 4 (GPX4) . GPX4 is an enzyme that plays a crucial role in protecting the cell from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .

Mode of Action

This compound acts as an inhibitor of GPX4 . By inhibiting GPX4, it disrupts the normal functioning of the enzyme, leading to an accumulation of lethal lipid hydroperoxides in the cell . This process is known as ferroptosis , a form of regulated cell death that is dependent on iron and characterized by the accumulation of lipid peroxides .

Biochemical Pathways

The inhibition of GPX4 affects the glutathione pathway , which is responsible for neutralizing harmful peroxides in the cell . This leads to an increase in oxidative stress within the cell, causing damage to lipids, proteins, and DNA. The accumulation of lipid peroxides, in particular, triggers ferroptosis .

Result of Action

The result of the compound’s action is the induction of ferroptosis in cells . This can lead to cell death, which may be beneficial in the context of cancer treatment, where the goal is often to selectively kill cancer cells .

属性

IUPAC Name |

methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,21-22H,9-10H2,1H3/t15-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPVUDSNGRJSQE-QAPCUYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=C([C@@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

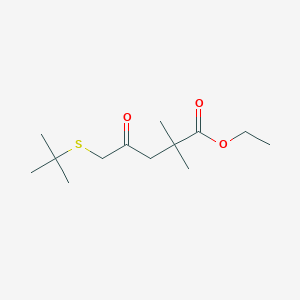

![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)

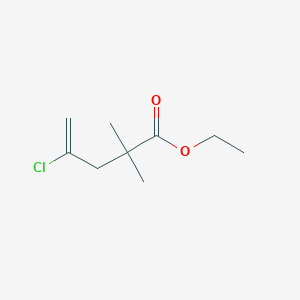

![2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B16127.png)

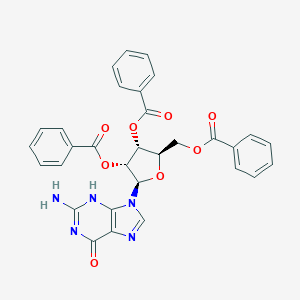

![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)